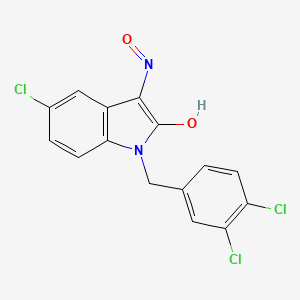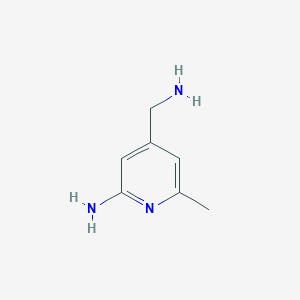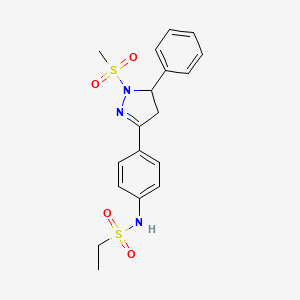
N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known for its complex structure, featuring a pyrazole core, phenyl groups, and sulfonamide functionalities. Its unique structural components allow for diverse chemical behaviors and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step procedures beginning with the preparation of the pyrazole ring, followed by functionalization with the phenyl groups and subsequent sulfonation. Common reagents include hydrazines, aryl aldehydes, and sulfonating agents.
Industrial Production Methods
In an industrial setting, the synthesis is often scaled up using continuous flow reactors, ensuring consistent yield and quality. The process involves stringent control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfonyl group.
Reduction: : Reduction typically targets the sulfone to yield sulfide.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Often performed using hydride donors like lithium aluminum hydride.
Substitution: : Halogenated reagents and catalysts like Lewis acids.
Major Products Formed
These reactions yield various derivatives, enhancing the compound's utility in different research and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound serves as a precursor for synthesizing more complex molecules, particularly in creating heterocyclic compounds for pharmaceuticals.
Biology
In biology, its structural features make it useful in studying enzyme interactions and receptor binding due to its potential as a ligand.
Medicine
Medically, the compound is explored for its anti-inflammatory and analgesic properties. Its ability to modulate certain biological pathways adds to its therapeutic potential.
Industry
Industrially, it is used in the manufacture of specialty chemicals and intermediates for drug synthesis.
Mecanismo De Acción
The compound's mechanism of action is linked to its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific biological pathways, leading to its observed effects in various assays.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(1-(Methylthio)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
N-(4-(1-(Methylsulfinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
These compounds share structural similarities but differ in their substituent groups, which alters their reactivity and biological activity.
Uniqueness
N-(4-(1-(Methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide stands out due to its balanced solubility and stability, making it a versatile candidate for various applications across different fields.
Propiedades
IUPAC Name |
N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-3-27(24,25)20-16-11-9-14(10-12-16)17-13-18(15-7-5-4-6-8-15)21(19-17)26(2,22)23/h4-12,18,20H,3,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLGHJFKWHXLIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2404606.png)
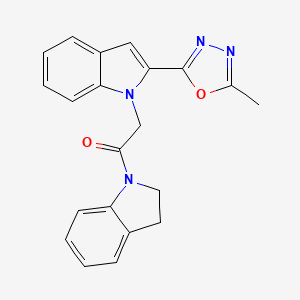

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2404612.png)
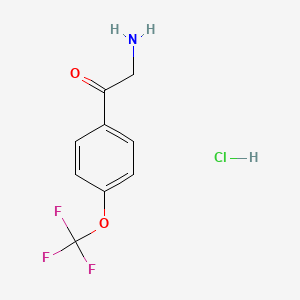
![2-Methoxy-4-methyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,5-triazine](/img/structure/B2404614.png)
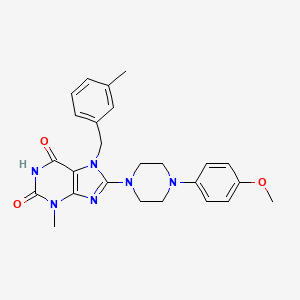
![2-[(2-ethoxybenzoyl)amino]benzoic Acid](/img/structure/B2404618.png)
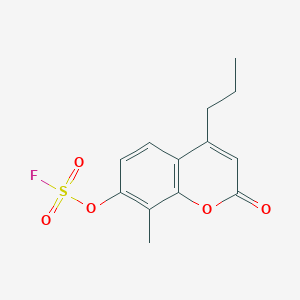
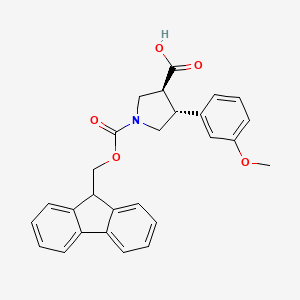
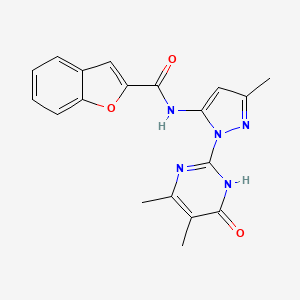
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404626.png)
